An In-depth Technical Guide to the Synthesis and Characterization of Rizatriptan N-oxide
An In-depth Technical Guide to the Synthesis and Characterization of Rizatriptan N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizatriptan N-oxide is a primary metabolite and a significant impurity of Rizatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. As a potential impurity in the bulk drug substance, the synthesis and thorough characterization of Rizatriptan N-oxide are crucial for quality control, stability studies, and regulatory compliance in the pharmaceutical industry. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Rizatriptan N-oxide.
Chemical and Physical Properties
Rizatriptan N-oxide is chemically designated as N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide.[1][2] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide | [1][2] |
| CAS Number | 260435-42-5 | [3] |
| Molecular Formula | C₁₅H₁₉N₅O | |
| Molecular Weight | 285.34 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and Methanol (B129727) | |
| Storage | -20°C |
Synthesis of Rizatriptan N-oxide
The most commonly cited method for the synthesis of Rizatriptan N-oxide involves the direct oxidation of Rizatriptan base.
Synthesis Workflow
Caption: Synthetic workflow for Rizatriptan N-oxide.
Experimental Protocol: Oxidation of Rizatriptan Base
This protocol is based on established N-oxidation procedures for tertiary amines using peroxy acids.
Materials:
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Rizatriptan base
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meta-Chloroperbenzoic acid (m-CPBA, 70-77% purity)
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Dichloromethane (DCM), analytical grade
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium sulfite (B76179) solution
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Anhydrous magnesium sulfate
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Silica (B1680970) gel for column chromatography
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Ethyl acetate
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Methanol
Procedure:
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Dissolution: Dissolve Rizatriptan base (1.0 equivalent) in dichloromethane (DCM) at room temperature with stirring.
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Oxidation: Cool the solution to 0 °C in an ice bath. Add meta-chloroperbenzoic acid (m-CPBA, approximately 1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
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Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
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Quenching: Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite and stir for 15-20 minutes.
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Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude Rizatriptan N-oxide by column chromatography on silica gel, eluting with a gradient of methanol in ethyl acetate.
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Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield Rizatriptan N-oxide as a solid. A quantitative yield has been reported for this type of reaction.
Characterization of Rizatriptan N-oxide
Comprehensive characterization is essential to confirm the identity and purity of the synthesized Rizatriptan N-oxide.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is crucial for determining the purity of Rizatriptan N-oxide and for its quantification as an impurity in Rizatriptan.
Caption: General workflow for HPLC analysis.
The following table summarizes a validated HPLC method for the determination of Rizatriptan N-oxide.
| Parameter | Condition | Reference |
| Column | ODS 3V, 250 × 4.6 mm, 5 µm | |
| Mobile Phase A | 0.25 mM Potassium dihydrogen phosphate (B84403) buffer (pH 2.0) : Methanol (95:5 v/v) | |
| Mobile Phase B | Acetonitrile | |
| Gradient | Gradient composition over a 35-minute run time | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 40°C | |
| Detector Wavelength | 280 nm | |
| Retention Time | Rizatriptan: ~22.6 min, Rizatriptan N-oxide: ~24.7 min |
| Validation Parameter | Result | Reference |
| Linearity Range | 450 - 11000 ng/mL | |
| Correlation Coefficient (R²) | 0.999 | |
| Limit of Detection (LOD) | 150 ng/mL | |
| Limit of Quantification (LOQ) | 450 ng/mL | |
| Recovery | 96.0 - 102.0% |
Spectroscopic Characterization
Mass spectrometry confirms the molecular weight of Rizatriptan N-oxide.
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Protonated Molecular Ion [M+H]⁺: m/z 286.2
The fragmentation of N-oxides in mass spectrometry often involves a characteristic neutral loss of oxygen (16 Da).
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3042 | Aromatic C-H stretching | |
| 2946, 2924 | Aliphatic C-H stretching | |
| 1504 | C=N stretching |
NMR spectroscopy provides detailed information about the chemical structure.
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¹H NMR (DMSO-d₆): A characteristic singlet for the indole (B1671886) NH proton appears at approximately 11.3 ppm. The signals for the N-methyl protons are expected to be shifted downfield compared to Rizatriptan due to the deshielding effect of the N-oxide group.
Conclusion
This technical guide outlines a reliable method for the synthesis of Rizatriptan N-oxide via the oxidation of Rizatriptan base and provides a comprehensive overview of its characterization using modern analytical techniques. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Rizatriptan. The provided workflows and characterization data will aid in the unambiguous identification and quantification of this critical impurity and metabolite.
